Cas no 936630-67-0 (3-(3-bromo-4-methoxyphenyl)prop-2-enal)

3-(3-ブロモ-4-メトキシフェニル)プロプ-2-エナールは、芳香族アルデヒドの一種であり、有機合成において重要な中間体として利用されます。ブロモ基とメトキシ基の置換により、求電子反応や求核反応の反応性が調整可能で、特に医薬品や機能性材料の合成に有用です。高い純度と安定性を備えており、精密な反応条件での使用に適しています。また、共役二重結合を有するため、さらに誘導体化が容易で、多様な化学変換が可能です。

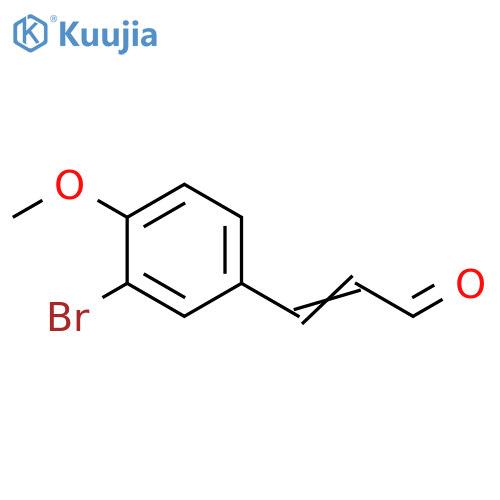

936630-67-0 structure

商品名:3-(3-bromo-4-methoxyphenyl)prop-2-enal

3-(3-bromo-4-methoxyphenyl)prop-2-enal 化学的及び物理的性質

名前と識別子

-

- 3-(3-Bromo-4-methoxyphenyl)-2-propenal

- EN300-1913763

- 936630-67-0

- 3-(3-bromo-4-methoxyphenyl)prop-2-enal

- (e)-3-(3-bromo-4-methoxyphenyl)propenal

-

- インチ: 1S/C10H9BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-7H,1H3

- InChIKey: VTVMQQJBGXYGEB-UHFFFAOYSA-N

- ほほえんだ: C(=O)C=CC1=CC=C(OC)C(Br)=C1

計算された属性

- せいみつぶんしりょう: 239.97859g/mol

- どういたいしつりょう: 239.97859g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.435±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 359.9±32.0 °C(Predicted)

3-(3-bromo-4-methoxyphenyl)prop-2-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1913763-0.05g |

3-(3-bromo-4-methoxyphenyl)prop-2-enal |

936630-67-0 | 0.05g |

$227.0 | 2023-09-17 | ||

| Enamine | EN300-1913763-0.25g |

3-(3-bromo-4-methoxyphenyl)prop-2-enal |

936630-67-0 | 0.25g |

$249.0 | 2023-09-17 | ||

| Enamine | EN300-1913763-1g |

3-(3-bromo-4-methoxyphenyl)prop-2-enal |

936630-67-0 | 1g |

$271.0 | 2023-09-17 | ||

| Enamine | EN300-1913763-0.5g |

3-(3-bromo-4-methoxyphenyl)prop-2-enal |

936630-67-0 | 0.5g |

$260.0 | 2023-09-17 | ||

| Enamine | EN300-1913763-5.0g |

3-(3-bromo-4-methoxyphenyl)prop-2-enal |

936630-67-0 | 5g |

$2277.0 | 2023-05-31 | ||

| Enamine | EN300-1913763-0.1g |

3-(3-bromo-4-methoxyphenyl)prop-2-enal |

936630-67-0 | 0.1g |

$238.0 | 2023-09-17 | ||

| Enamine | EN300-1913763-2.5g |

3-(3-bromo-4-methoxyphenyl)prop-2-enal |

936630-67-0 | 2.5g |

$529.0 | 2023-09-17 | ||

| Enamine | EN300-1913763-5g |

3-(3-bromo-4-methoxyphenyl)prop-2-enal |

936630-67-0 | 5g |

$783.0 | 2023-09-17 | ||

| Enamine | EN300-1913763-1.0g |

3-(3-bromo-4-methoxyphenyl)prop-2-enal |

936630-67-0 | 1g |

$785.0 | 2023-05-31 | ||

| Enamine | EN300-1913763-10.0g |

3-(3-bromo-4-methoxyphenyl)prop-2-enal |

936630-67-0 | 10g |

$3376.0 | 2023-05-31 |

3-(3-bromo-4-methoxyphenyl)prop-2-enal 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

936630-67-0 (3-(3-bromo-4-methoxyphenyl)prop-2-enal) 関連製品

- 152840-81-8(Valine-1-13C (9CI))

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬